2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
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Overview
Description
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a pyrimidin-2-yloxy group, and a pyrrolidin-1-yl group attached to a methanone core. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions.
Introduction of the Pyrimidin-2-yloxy Group: This step involves the nucleophilic substitution reaction where a pyrimidin-2-ol reacts with a halogenated precursor to form the pyrimidin-2-yloxy group.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a brominated phenyl derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate enzyme activity, receptor binding, and cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the development of new materials, catalysts, and chemical processes. Its unique structure and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure with a chlorine atom instead of bromine.
(2-Fluorophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure with a fluorine atom instead of bromine.
(2-Iodophenyl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups and the presence of the bromine atom. This unique structure imparts distinct reactivity and properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-bromophenyl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c16-13-5-2-1-4-12(13)14(20)19-9-6-11(10-19)21-15-17-7-3-8-18-15/h1-5,7-8,11H,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCNRDIUEPEBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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